N-(5-Amino-2-methylphenyl)-2-methoxyacetamide
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Overview
Description
N-(5-Amino-2-methylphenyl)-2-methoxyacetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl group, and a methoxyacetamide group attached to a benzene ring. Its unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activities against clinically isolated strains .
Mode of Action
It’s known that many antimicrobial compounds work by disrupting essential biological processes in the target organisms, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Similar compounds have shown antimicrobial and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-2-methoxyacetamide typically involves the reaction of 5-amino-2-methylphenol with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{5-Amino-2-methylphenol} + \text{Methoxyacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization or chromatography ensures the isolation of high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The methoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-methoxyacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: An intermediate in the synthesis of imatinib, an anticancer agent.
N-(5-Amino-2-methylphenyl)acetamide: A related compound with similar structural features.
Uniqueness
N-(5-Amino-2-methylphenyl)-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-methoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-8(11)5-9(7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWSOVQWWQAGNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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